9-((2-Hydroxyethoxy)methyl)hypoxanthine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
91897-95-9 |
|---|---|
Molecular Formula |
C8H10N4O3 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
9-(2-hydroxyethoxymethyl)-1H-purin-6-one |
InChI |
InChI=1S/C8H10N4O3/c13-1-2-15-5-12-4-11-6-7(12)9-3-10-8(6)14/h3-4,13H,1-2,5H2,(H,9,10,14) |
InChI Key |
ZVDRGNVLDKKGAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2COCCO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 9 2 Hydroxyethoxy Methyl Hypoxanthine
Established Synthetic Routes to 9-((2-Hydroxyethoxy)methyl)hypoxanthine
The construction of this compound can be achieved through several established synthetic pathways. These methods primarily involve the formation of the crucial N-glycosidic-like bond between the hypoxanthine (B114508) moiety and the (2-hydroxyethoxy)methyl side chain.
N-Alkylation Strategies
Direct N-alkylation of hypoxanthine or its derivatives represents a common approach for the synthesis of this compound. This method typically involves the reaction of a hypoxanthine salt with a suitable alkylating agent. However, a significant challenge in this approach is controlling the regioselectivity of the alkylation. Purines have multiple nucleophilic nitrogen atoms (N7 and N9 being the most common sites for alkylation), which can lead to the formation of a mixture of isomers. nih.gov
To circumvent this issue, strategies often employ protecting groups to block other reactive sites on the purine (B94841) ring, thereby directing the alkylation to the desired N9 position. The choice of base, solvent, and reaction temperature are critical parameters that influence the ratio of N9 to N7 isomers. nih.govmdpi.com For instance, the use of a non-polar solvent and a bulky base can favor the formation of the thermodynamically more stable N9 isomer.
Another approach involves the alkylation of a pre-functionalized purine. For example, 6-chloropurine (B14466) can be alkylated, and the resulting product can then be converted to hypoxanthine. nih.gov This multi-step process can offer better control over the final product.
Mitsunobu Reaction Applications in Purine Nucleoside Synthesis
The Mitsunobu reaction is a powerful tool for the synthesis of nucleosides, including acyclic analogs like this compound. organic-chemistry.orgnih.gov This reaction facilitates the condensation of an alcohol with a nucleophile, in this case, the hypoxanthine base, using a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). organic-chemistry.orgnih.govtcichemicals.com
A key advantage of the Mitsunobu reaction is its stereospecificity, proceeding with a clean inversion of configuration at the alcohol's stereocenter. organic-chemistry.orgnih.gov While the side chain of this compound is achiral, this feature is crucial for the synthesis of chiral acyclic nucleoside analogs. The reaction generally proceeds under mild conditions and offers high yields. tcichemicals.com However, a notable drawback is the formation of by-products such as triphenylphosphine (B44618) oxide and the reduced azodicarboxylate, which can complicate the purification of the final product. tcichemicals.com
The pKa of the purine nucleophile is a critical factor for a successful Mitsunobu reaction. tcichemicals.com Hypoxanthine, with a suitable pKa, acts as an effective nucleophile in this transformation. The reaction involves the activation of the alcohol by the phosphine-azodicarboxylate adduct, followed by nucleophilic attack by the N9 position of the hypoxanthine.
Lewis Acid-Mediated Synthetic Approaches
Lewis acid-mediated glycosylation reactions are a cornerstone of nucleoside synthesis and can be adapted for the preparation of acyclic analogs. In this approach, a Lewis acid is used to activate a protected form of the side chain, which then reacts with a silylated purine base. This method, often referred to as the silyl-Hilbert-Johnson reaction, provides a high degree of regioselectivity for the N9 isomer.
The general procedure involves the silylation of hypoxanthine with an agent like hexamethyldisilazane (B44280) (HMDS) to increase its solubility in non-polar organic solvents and to activate the N9 position. The silylated hypoxanthine is then reacted with an activated form of the (2-hydroxyethoxy)methyl side chain, typically a halo- or acyloxy-ether, in the presence of a Lewis acid catalyst such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl4). The Lewis acid coordinates to the leaving group on the side chain, facilitating the nucleophilic attack by the silylated purine.
This method is highly efficient and offers excellent control over the stereochemistry and regiochemistry of the glycosidic bond formation. The choice of Lewis acid and reaction conditions can be tailored to optimize the yield and selectivity of the desired product.
Advanced Derivatization and Analog Synthesis
The therapeutic potential of this compound can be enhanced by systematically modifying its structure. These modifications can be broadly categorized into alterations of the purine ring and diversification of the acyclic side chain.
Modifications of the Hypoxanthine Purine Moiety
The hypoxanthine ring system offers several positions for chemical modification to generate novel analogs. These modifications can influence the compound's biological activity, selectivity, and metabolic stability.
Substitution at the C2 and C6 positions: The C6-oxo group of the hypoxanthine can be converted to a variety of other functionalities. For instance, treatment with a chlorinating agent can yield a 6-chloropurine derivative, which is a versatile intermediate for introducing other substituents via nucleophilic aromatic substitution. nih.gov The C2 position can also be functionalized, for example, by introducing alkyl groups. nih.gov The synthesis of 2-chloro-9-(2-hydroxyethoxymethyl)hypoxanthine has been reported, which can serve as a precursor for other C2- and C6-substituted analogs. prepchem.comprepchem.com
Introduction of heteroatoms: Replacing carbon atoms within the purine ring with nitrogen atoms can lead to the formation of aza- and deaza-analogs. For example, 8-azahypoxanthine (B1664207) derivatives have been synthesized and evaluated for their biological activities. nih.gov These modifications can significantly alter the electronic properties and hydrogen bonding capabilities of the purine base.
N-Alkylation and N-acylation: Further alkylation or acylation at the remaining nitrogen atoms of the purine ring can also be explored to create a diverse library of compounds. mdpi.commdpi.com
Structural Diversification of the Acyclic Side Chain
Modifying the (2-hydroxyethoxy)methyl side chain is another key strategy for developing new analogs with improved properties. nih.gov These modifications can impact the compound's interaction with target enzymes and its pharmacokinetic profile.
Chain extension and branching: The length of the ethoxy portion of the side chain can be extended or shortened. Introducing branching or additional functional groups, such as hydroxyl or amino groups, can also be explored.
Introduction of cyclic constraints: Incorporating cyclic structures into the side chain can restrict its conformational flexibility. This can lead to a more favorable binding orientation with the target enzyme.
Phosphorylation: The terminal hydroxyl group of the side chain is a prime site for phosphorylation to create phosphonate (B1237965) analogs. nih.govnih.gov Nucleoside phosphonates are designed to bypass the initial, often rate-limiting, phosphorylation step catalyzed by cellular or viral kinases, which can lead to enhanced biological activity. nih.gov
Synthesis of Phosphonate Analogs and Prodrugs
The conversion of this compound into its phosphonate analogs and their subsequent derivatization into prodrugs involves a multi-step synthetic approach. This process can be broadly divided into the synthesis of the phosphonate analog followed by the synthesis of the prodrug.
A common strategy for the synthesis of the phosphonate analog, 9-[[2-(phosphonomethoxy)ethoxy]methyl]hypoxanthine, involves the initial preparation of a key intermediate, a dialkyl [(2-hydroxyethoxy)methyl]phosphonate. This intermediate is then coupled with the hypoxanthine base. A well-established method for this coupling is the Mitsunobu reaction, which facilitates the formation of the N-9 substituted purine. researchgate.net The reaction involves the activation of the hydroxyl group of the phosphonate intermediate with a reagent system such as diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3), followed by nucleophilic attack by the N-9 atom of hypoxanthine.
Subsequent to the formation of the phosphonate analog, prodrug moieties are introduced to enhance its therapeutic potential. A widely used prodrug strategy is the formation of bis(pivaloyloxymethyl) (bis(POM)) esters. This derivatization is typically achieved in a two-step process. First, the dialkyl phosphonate ester is hydrolyzed to the corresponding phosphonic acid. This is often accomplished using trimethylsilyl bromide (TMSBr). The resulting phosphonic acid is then reacted with pivaloyloxymethyl chloride (POM-Cl) in the presence of a base, such as triethylamine, to yield the bis(POM) prodrug. acs.org
The table below outlines the key compounds involved in the synthetic pathway from the parent compound to its phosphonate analog and a representative prodrug.
Interactive Data Table: Key Compounds in the Synthesis of Phosphonate Analogs and Prodrugs
| Compound Name | Structure | Role in Synthesis |
| This compound | Starting Material | |
| Dialkyl [(2-Hydroxyethoxy)methyl]phosphonate | Intermediate | |
| 9-[[2-(Phosphonomethoxy)ethoxy]methyl]hypoxanthine | Phosphonate Analog | |
| Bis(pivaloyloxymethyl) 9-[[2-(phosphonomethoxy)ethoxy]methyl]hypoxanthine | Prodrug |
Note: The provided structures are representative examples of the class of compounds.
### 3. Enzymatic Interactions and Intracellular Metabolism of this compound
The intracellular activity of the acyclic nucleoside analogue this compound is determined by its interactions with various host and pathogen enzymes. These interactions dictate its potential as either a substrate for metabolic conversion or as an inhibitor of key enzymatic pathways.
#### 3.1. Substrate Recognition and Specificity
##### 3.1.1. Interaction with Herpesviral Thymidine (B127349) Kinases (TK)
The activation of many acyclic guanosine (B1672433) analogues is critically dependent on their initial phosphorylation by virus-encoded thymidine kinases (TK). pharmacology2000.comnih.gov For the closely related compound, 9-(2-hydroxyethoxymethyl)guanine (Acyclovir), this first phosphorylation step is selectively and efficiently catalyzed by the thymidine kinase of herpes simplex virus (HSV), but not significantly by host cellular thymidine kinases. patsnap.comnih.govnih.gov This selective phosphorylation is a key determinant of its antiviral activity, as it leads to the accumulation of the active triphosphate form primarily within infected cells. patsnap.comyoutube.com The viral TK-catalyzed conversion to the monophosphate is the rate-limiting step in the formation of the active antiviral agent. pharmacology2000.com
While extensive research confirms that the guanine (B1146940) derivative is an excellent substrate for HSV-TK, specific data on the phosphorylation of this compound by herpesviral thymidine kinases is not extensively detailed in the available literature. However, studies on other guanosine analogs like 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine (DHPG) show that structural similarities can lead to recognition by viral TK, although with differing efficiencies. unc.edu In some cases, such as with mouse cytomegalovirus which does not express a thymidine kinase, Acyclovir's activity may proceed through an alternative, TK-independent pathway, though this results in no detectable triphosphate form. nih.gov
##### 3.1.2. Substrate Profile within Purine Salvage Pathways
Organisms utilize purine salvage pathways to recycle purine bases, such as hypoxanthine and guanine, into their corresponding mononucleotides. nih.govwikipedia.org This process is metabolically efficient, allowing cells to reuse purine bases from degraded DNA or RNA rather than synthesizing them through the energy-intensive de novo pathway. nih.gov The central enzyme in this pathway is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), which catalyzes the conversion of hypoxanthine and guanine to inosine (B1671953) monophosphate (IMP) and guanosine monophosphate (GMP), respectively. wikipedia.org
Hypoxanthine is a natural substrate for HGPRT and a key metabolite in purine metabolism. nih.govnih.gov While the salvage of natural purines is well-characterized, the metabolic fate of this compound as a potential substrate within this pathway is not clearly established. Its structural similarity to hypoxanthine suggests a potential interaction with enzymes of the salvage pathway, but primarily as an inhibitor rather than a substrate for nucleotide synthesis.
#### 3.2. Inhibition of Purine Metabolic Enzymes
##### 3.2.1. Hypoxanthine-Guanine-Xanthine Phosphoribosyltransferase (HGXPRT) Inhibition
Protozoan parasites like Plasmodium falciparum, the causative agent of malaria, lack the ability to synthesize purines de novo and are entirely dependent on the purine salvage pathway for survival. nih.govmalariaworld.orgnih.gov This makes the key enzyme of this pathway, Hypoxanthine-Guanine-Xanthine Phosphoribosyltransferase (HGXPRT), a critical target for antimalarial drug development. nih.govnih.gov Acyclic nucleoside analogues, which mimic the structure of the natural substrates or the transition state of the enzymatic reaction, have been designed as inhibitors of this essential enzyme. nih.govnih.govnih.gov
###### 3.2.1.1. Specificity Against Plasmodial HGXPRT (PfHGXPRT, PvHGPRT)
Acyclic nucleoside phosphonates (ANPs) and other transition-state analogues have demonstrated potent and selective inhibition of P. falciparum HGXPRT (PfHGXPRT). nih.govnih.gov These inhibitors are designed to bind tightly to the enzyme's active site, preventing the conversion of hypoxanthine and guanine into their respective nucleotides. malariaworld.org For example, a hypoxanthine congener with a 2-hydroxy-3-phosphonomethoxypropyl side chain was found to inhibit both PfHGXPRT and P. vivax HGPRT (PvHGPRT) with Ki values of 2 µM and 5 µM, respectively. researchgate.net The selectivity of these inhibitors is a key feature, as potent inhibition of the parasite enzyme with minimal effect on the human equivalent is desired. nih.gov Studies have reported selectivity indices for some inhibitors as high as 58 to over 240 for the parasite enzyme over the human one. nih.govnih.gov
###### 3.2.1.2. Comparative Analysis with Human HGPRT
While the active sites of PfHGXPRT and human HGPRT are largely conserved, subtle differences allow for the design of selective inhibitors. nih.gov Some of the most potent inhibitors of PfHGXPRT are transition-state analogues that bind with nanomolar affinity. nih.govmalariaworld.org For instance, a 9-deazaguanine (B24355) analogue linked to an acyclic phosphonate mimic (Compound 1 in a study) exhibited a Ki of 0.5 nM against PfHGXPRT, while its Ki against human HGPRT was 20 nM, yielding a 40-fold selectivity for the parasite enzyme. nih.gov
Conversely, some analogues show different specificity profiles. A hypoxanthine analogue with a 2-hydroxy-3-phosphonomethoxypropyl side chain, which inhibited the plasmodial enzymes, did not inhibit the human enzyme at concentrations up to 30 µM. researchgate.net In contrast, the corresponding guanine analogue was roughly equipotent against both PfHGXPRT and human HGPRT. researchgate.net These differences in inhibition profiles underscore the structural and kinetic distinctions between the parasite and human enzymes, which can be exploited for the development of targeted therapeutics. nih.govnih.gov
Inhibitor Potency against Plasmodial and Human Phosphoribosyltransferases
| Inhibitor Analogue | Target Enzyme | Ki (Inhibition Constant) | Selectivity (Human/Parasite) |
|---|---|---|---|
| 9-Deazaguanine-phosphonate mimic | PfHGXPRT | 0.5 nM | 40x |
| 9-Deazaguanine-phosphonate mimic | Human HGPRT | 20 nM | |
| Hypoxanthine-iso-HPMP analogue | PfHGXPRT | 2 µM | >15x |
| Hypoxanthine-iso-HPMP analogue | Human HGPRT | > 30 µM | |
| Guanine-iso-HPMP analogue | PfHGXPRT | 1.4 µM | ~2.8x |
| Guanine-iso-HPMP analogue | Human HGPRT | 4 µM |
Data sourced from studies on acyclic nucleoside phosphonate and transition-state analogues. nih.govresearchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 9-(2-Hydroxyethoxymethyl)guanine (Acyclovir) |
| Guanine |
| Hypoxanthine |
| Inosine Monophosphate (IMP) |
| Guanosine Monophosphate (GMP) |
| 9-[(1,3-Dihydroxy-2-propoxy)methyl]guanine (DHPG) |
| 9-Deazaguanine |
Enzymatic Interactions and Intracellular Metabolism of 9 2 Hydroxyethoxy Methyl Hypoxanthine
Inhibition of Purine (B94841) Metabolic Enzymes
Modulation of Purine Nucleoside Phosphorylases (PNP)
Purine nucleoside phosphorylase (PNP) is a pivotal enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of N-ribosidic bonds in purine nucleosides to yield the corresponding purine base and ribose-1-phosphate. wikipedia.org Specifically, it converts inosine (B1671953) and guanosine (B1672433) into hypoxanthine (B114508) and guanine (B1146940), respectively. wikipedia.org Due to its critical role, PNP is a target for the development of inhibitors, including various acyclic nucleoside analogs.
Research into the interaction between acyclic nucleosides and PNP has shown that modifications to both the purine base and the acyclic side chain influence inhibitory activity. A study on a series of N(7)- and N(9)-acyclonucleosides of guanine and hypoxanthine demonstrated their potential as PNP inhibitors against the enzyme from human erythrocytes and rabbit kidney. nih.gov These analogs were found to be competitive inhibitors with respect to the natural nucleoside substrates. nih.gov
While direct inhibitory data for 9-((2-Hydroxyethoxy)methyl)hypoxanthine is not extensively detailed, the behavior of structurally similar compounds provides significant insight. For instance, N(7)- and N(9)-acyclonucleosides of hypoxanthine have been synthesized and evaluated as PNP inhibitors. nih.gov The data underscores that the substitution position on the purine ring (N7 vs. N9) and the structure of the acyclic chain are critical determinants of inhibitory potency. nih.gov For example, 7-[(1,3-dihydroxypropyl-2)amino]ethylguanine was a more potent inhibitor of human erythrocyte PNP than its N(9) counterpart. nih.gov This suggests that the spatial arrangement and hydrogen-bonding capabilities of the acyclic moiety are crucial for effective binding to the enzyme's active site.
Table 1: Inhibitory activity of selected N7- and N9-substituted guanine analogs against Purine Nucleoside Phosphorylase (PNP).
Biotransformation Pathways in Preclinical Models
The metabolic fate of acyclic nucleoside analogs is a key factor determining their biological activity and clearance. Preclinical studies on compounds structurally related to this compound have identified oxidative metabolism and conjugation as the primary biotransformation pathways.
Oxidative Metabolism of Side Chain Derivatives
Studies involving the closely related analog, erythro-9-(2-hydroxy-3-nonyl)hypoxanthine (NPT 15392), have provided a detailed map of its metabolic transformations in rats, dogs, and monkeys. A consistent finding across these species was that the metabolic modifications occurred exclusively on the acyclic nonyl side chain. nih.gov
The primary oxidative reactions involved ω- and (ω-1)-hydroxylation, followed by further oxidation to ketones and carboxylic acids. nih.gov This process can also lead to the shortening of the side chain. The specific oxidative metabolites identified in urine included an alcohol (9-(2,8-dihydroxy-3-nonyl)hypoxanthine), a ketone (erythro-9-(2-hydroxy-8-keto-3-nonyl)hypoxanthine), and three different carboxylic acids resulting from the oxidative cleavage of the alkyl chain. nih.gov The formation of these varied metabolites highlights a robust oxidative processing of the side chain, a pathway that is highly probable for the (2-hydroxyethoxy)methyl side chain of this compound.
Conjugation Reactions
In addition to oxidation, conjugation with glucuronic acid represents a significant metabolic pathway for acyclic hypoxanthine derivatives. In studies with erythro-9-(2-hydroxy-3-nonyl)hypoxanthine, glucuronide conjugates of both the parent drug and its alcohol metabolite were identified. nih.gov
There were, however, notable species-specific differences in conjugation. The monkey was found to excrete glucuronides of both the parent compound and the alcohol metabolite. nih.gov In contrast, the dog only formed the glucuronide conjugate of the parent drug, while the rat produced no detectable glucuronide conjugates of this specific analog. nih.gov This pathway serves to increase the water solubility of the xenobiotic, facilitating its renal excretion.
Table 2: Summary of metabolites identified for erythro-9-(2-hydroxy-3-nonyl)hypoxanthine in preclinical models.
Role of Specific Oxidase Enzymes (e.g., Xanthine (B1682287) Oxidase, Aldehyde Oxidase) in Analog Metabolism
The biotransformation of purine analogs is often mediated by a group of enzymes known as molybdenum hydroxylases, which include xanthine oxidase (XO) and aldehyde oxidase (AO). nih.gov
Xanthine oxidase is a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine to xanthine, and subsequently xanthine to uric acid. wikipedia.orgwikipedia.org This enzyme has broad substrate specificity and is known to metabolize various purine derivatives and other xenobiotics. nih.gov Given that the core of this compound is a hypoxanthine moiety, it is a probable substrate for XO. The action of XO would convert the hypoxanthine base of the analog into a xanthine derivative, namely 9-((2-hydroxyethoxy)methyl)xanthine, and potentially further to a uric acid analog. This metabolic conversion of the purine base itself is distinct from the side-chain modifications described earlier.
Aldehyde oxidase is another significant molybdo-flavoenzyme involved in the metabolism of a wide range of nitrogen-containing heterocyclic compounds and aldehydes. nih.gov While direct evidence for its role in the metabolism of this compound is not available, its known involvement in the oxidation of other structurally complex drugs makes it a candidate enzyme for investigation. nih.gov The involvement of AO and XO in drug metabolism is often elucidated using selective inhibitors in in vitro systems; for example, raloxifene (B1678788) is used as an inhibitor of AO, while allopurinol (B61711) is a well-known inhibitor of XO. nih.gov Such studies would be necessary to confirm the precise roles of these oxidases in the biotransformation of this compound.
Preclinical Biological Activities and Mechanistic Studies of 9 2 Hydroxyethoxy Methyl Hypoxanthine and Its Analogs
Antiparasitic Efficacy in In Vitro and Animal Models
Protozoan parasites of the Plasmodium genus, the causative agents of malaria, are incapable of synthesizing purines de novo. Consequently, they are entirely dependent on a purine (B94841) salvage pathway to acquire these essential building blocks from their host. A key source of purines for the parasite is hypoxanthine (B114508), which is salvaged from the host erythrocytes. The parasite utilizes the enzyme hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT) to incorporate hypoxanthine into its nucleotide pool, a process vital for DNA and RNA synthesis.
This dependency makes the purine salvage pathway, and specifically the uptake and metabolism of hypoxanthine, a prime target for the development of novel antimalarial drugs. The standard method for assessing the in vitro activity of antimalarial compounds, known as the [³H]hypoxanthine incorporation assay, is based on measuring the uptake of this specific purine by the parasite as an indicator of its growth and replication. nih.gov
Given this critical reliance, hypoxanthine analogs such as 9-((2-Hydroxyethoxy)methyl)hypoxanthine are considered logical candidates for antimalarial drug discovery. The rationale is that such analogs could act as competitive inhibitors of hypoxanthine transport or as substrates for parasitic enzymes like HGXPRT, leading to the formation of fraudulent nucleotides and subsequent disruption of vital cellular processes. However, specific studies detailing the in vitro or in vivo anti-malarial efficacy of this compound were not identified in the reviewed literature.
Similar to the malaria parasite, the protozoan Trypanosoma cruzi, which causes Chagas disease, is a purine auxotroph. nih.gov It cannot synthesize purines from scratch and must salvage them from its mammalian host to survive and replicate. nih.gov A critical enzyme in this salvage pathway is hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts salvaged hypoxanthine and guanine (B1146940) into their respective nucleotide monophosphates (IMP and GMP). nih.gov
The essential nature of this pathway makes it an attractive target for developing new treatments for Chagas disease, as current therapies have limitations, particularly in the chronic stage of the infection. nih.gov The inhibition of HGPRT would starve the parasite of necessary purines, leading to its death. Research has focused on developing inhibitors for this enzyme, including transition-state analogue inhibitors. nih.gov These findings validate that purine analogs are a promising class of compounds for anti-T. cruzi drug development. While the mechanistic basis is strong, specific research evaluating the efficacy of this compound against T. cruzi has not been detailed in the available literature.
Cytostatic and Antineoplastic Research
A series of novel iodinated and fluorinated purine derivatives featuring the 9-(2-hydroxyethoxymethyl) side chain have been synthesized and evaluated for their cytostatic (growth-inhibiting) activity against a panel of murine and human cancer cell lines. nih.govacs.org The evaluation included cell lines from various cancer types, providing a broad overview of the potential antineoplastic activity of this class of compounds. nih.govacs.org
While the study did not specify the individual activity of the non-fluorinated/iodinated hypoxanthine parent compound, it provided valuable data on its derivatives. Among the tested compounds, certain analogs demonstrated notable cytostatic potency and selectivity. Specifically, the 2-aminopurin-6-thione derivative with a 9-(2-hydroxypropyl) side chain (compound 9a) showed the most pronounced inhibitory activity against human colon carcinoma (SW620) cells. nih.govacs.org Furthermore, its corresponding 9-(2-hydroxyethoxymethyl) analog (compound 9b) exhibited the most selective inhibition against several human cancer cell lines—including cervical carcinoma (HeLa), laryngeal carcinoma (Hep2), and colon carcinoma (SW620)—as well as murine leukemia (L1210) cells, when compared to its effect on normal human diploid fibroblasts (WI38). nih.govacs.org
This suggests that modification at the 9-position of the purine ring with a 2-hydroxyethoxymethyl fragment is compatible with maintaining cytotoxic activity. nih.gov
| Compound Class | Target Cancer Cell Lines | Observed Activity |
|---|---|---|
| 9-(2-hydroxyethoxymethyl) purine analogs | Murine Leukemia (L1210), Murine Mammary Carcinoma (FM3A) | Evaluated |
| 9-(2-hydroxyethoxymethyl) purine analogs | Human T-lymphocyte (Molt4/C8, CEM), Melanoma (HBL), Cervical Carcinoma (HeLa), Laryngeal Carcinoma (Hep2), Pancreatic Carcinoma (MiaPaCa2) | Evaluated |
| 2-aminopurin-6-thione derivative (9b) | Human Colon Carcinoma (SW620) | Pronounced Inhibitory Activity |
| 2-aminopurin-6-thione derivative (9b) | HeLa, Hep2, SW620, L1210 | Selective Inhibitory Activity (compared to normal WI38 fibroblasts) |
The precise mechanisms by which this compound and its analogs exert their cytostatic effects have not been fully elucidated. However, based on the known function of other purine nucleoside analogs, a primary mechanism is likely the inhibition of DNA synthesis. medchemexpress.com As antimetabolites, these compounds can interfere with the production or incorporation of natural nucleosides, which are essential for the replication of rapidly dividing cancer cells. medchemexpress.com
This interference can lead to the arrest of the cell cycle, preventing cells from progressing through the phases required for division. Some purine analogs have been shown to induce apoptosis (programmed cell death) as a downstream consequence of disrupting DNA synthesis and cell cycle regulation. medchemexpress.com The observation that certain derivatives of 9-((2-hydroxyethoxymethyl)purine show selective toxicity towards cancer cells over normal fibroblasts suggests that they may exploit differences in the metabolic or proliferative pathways between malignant and healthy cells. nih.govacs.org
Antiviral Activity Investigations
In contrast to its guanine counterpart, 9-((2-hydroxyethoxy)methyl)guanine (Acyclovir), which is a potent and widely used antiviral drug, this compound has demonstrated a lack of significant antiviral activity. nih.govunc.edu
A comprehensive study that evaluated a series of 9-(2-hydroxyethoxymethyl) purine nucleoside analogues found that none of the tested compounds, including by extension the hypoxanthine derivative, showed inhibitory activity against a broad panel of viruses. nih.govacs.org This panel included Human Immunodeficiency Virus type 1 (HIV-1) and type 2 (HIV-2), Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2), vaccinia virus, vesicular stomatitis virus, parainfluenza-3 virus, reovirus-1, Sindbis virus, and Coxsackie B4 virus. nih.govacs.org Another study corroborates this, noting that while the guanine derivatives showed potent activity against herpesviruses, the corresponding hypoxanthine derivatives were without significant antiviral effects in cell culture. nih.gov
The marked difference in activity between the guanine and hypoxanthine analogs underscores the critical importance of the 2-amino group on the purine ring for antiviral efficacy, particularly against herpesviruses. Acyclovir's mechanism relies on its selective phosphorylation by viral thymidine (B127349) kinase, an event that does not occur efficiently with the hypoxanthine analog. unc.edu This highlights a crucial structure-activity relationship where a minor change to the purine base results in a complete loss of antiviral action.
Evaluation Against DNA and RNA Viruses (as part of broader purine analog screening)
The antiviral screening of purine analogs often involves evaluating a wide array of structurally related compounds to identify those with potent and selective activity. researchgate.net this compound has been assessed within these broad screening programs. While its guanine analog, Acyclovir (9-((2-hydroxyethoxy)methyl)guanine), exhibits potent activity primarily against herpesviruses (a family of DNA viruses), the antiviral spectrum of other analogs can vary based on the purine substitute. nih.gov
Studies on various purine nucleoside analogs have demonstrated a wide range of antiviral activities. For instance, tubercidin (B1682034) and its analogs have shown inhibitory effects against several RNA viruses, including rhinovirus. capes.gov.br Similarly, Ribavirin, a triazole nucleoside analog, has a broad spectrum of activity against both DNA and RNA viruses. nih.gov The antiviral potential of these analogs is often contingent on their ability to be metabolized within the host cell to their active triphosphate form, which can then inhibit viral polymerases. nih.gov
In a comprehensive evaluation of novel purine derivatives with a 9-(2-hydroxyethoxymethyl) side chain, various substitutions on the purine ring were assessed for antiviral activity. nih.gov This screening included evaluations against a panel of viruses such as HIV-1, HIV-2, Herpes Simplex Virus (HSV)-1, HSV-2, and various RNA viruses. nih.gov The results indicated that none of the newly synthesized compounds, including those with modified purine rings, showed significant inhibitory activity against the tested viruses, highlighting the high specificity required for antiviral action. nih.gov However, some of these analogs did exhibit cytostatic activity against cancer cell lines. nih.gov This suggests that while the 9-((2-hydroxyethoxy)methyl) side chain is a key structural feature, the nature of the purine base is critical in determining the specific biological activity. The targeting of host de novo purine synthesis is also being explored as a broad-spectrum antiviral strategy. nih.gov
Table 1: Antiviral Activity of Selected Acyclic Purine Nucleoside Analogs
| Compound/Analog Type | Target Virus Type(s) | General Findings | Citations |
|---|---|---|---|
| 9-((2-Hydroxyethoxy)methyl)guanine (Acyclovir) | DNA Viruses (Herpesviridae) | Potent and selective inhibition of viral replication. nih.gov | nih.gov |
| Iodinated/Fluorinated 9-(2-hydroxyethoxymethyl) purine derivatives | DNA & RNA Viruses | No significant inhibitory activity against a broad panel of viruses. nih.gov | nih.gov |
| 9-[4-hydroxy-3-(hydroxymethyl)-2-butenyl]guanine | DNA Viruses (HSV-2) | Exhibited significant antiviral activity against HSV-2. nih.gov | nih.gov |
| Acyclic adenosine (B11128) analogs | RNA Viruses (Rhinovirus) | Generally lacked potent or selective antirhinovirus activity. capes.gov.br | capes.gov.br |
Prodrug Development Strategies and Pharmacokinetic Considerations (Preclinical)
A significant challenge with many nucleoside analogs, including those with a hypoxanthine base, is their poor oral bioavailability due to high polarity and low membrane permeability. nih.gov To overcome this, various prodrug strategies have been developed to enhance their pharmacokinetic properties.
Chemical Modifications for Enhanced Delivery and Bioconversion
Prodrugs are inactive or less active precursors that are converted into the active drug within the body. A common strategy for nucleoside analogs is to mask the polar hydroxyl groups with lipophilic moieties, thereby improving passive diffusion across the intestinal membrane. nih.gov These modifications are designed to be cleaved by enzymes in the gut, blood, or target tissues to release the parent drug.
One of the most successful examples of this approach is Valacyclovir, the L-valyl ester prodrug of Acyclovir. This modification utilizes the human peptide transporter 1 (PepT1) for active transport across the intestinal epithelium, significantly increasing the oral bioavailability of Acyclovir. nih.gov Similar strategies could theoretically be applied to this compound to improve its systemic delivery.
Other chemical modifications involve the synthesis of alkoxyalkyl esters of acyclic nucleoside phosphonates. These prodrugs disguise the phosphonate (B1237965) group, enhancing cell penetration and oral bioavailability. nih.gov For instance, alkoxyalkyl esters of (S)-9-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine [(S)-HPMPA] have shown significantly enhanced antiviral activity against poxviruses compared to the parent compound. nih.gov These approaches demonstrate that chemical modification is a versatile tool for improving the drug-like properties of acyclic nucleoside analogs. nih.gov
Table 2: Examples of Chemical Modifications for Prodrug Development
| Prodrug Strategy | Chemical Modification | Mechanism of Enhanced Delivery | Example Analog | Citations |
|---|---|---|---|---|
| Amino Acid Esters | L-valyl ester | Active transport via PepT1 | Valacyclovir | nih.gov |
| Alkoxyalkyl Esters | Esterification with an alkoxyalkyl group | Increased lipophilicity, potential lysophospholipid mimicry | HDP-(S)-HPMPA | nih.gov |
| Ester-amidates | Mixed ester-amidates of phosphonates | Enhanced cell penetration | PMPA prodrugs | google.com |
Enzyme-Activated Prodrug Systems
Enzyme-activated prodrug systems are designed for targeted drug release, where the conversion to the active form occurs preferentially at the site of action. This approach can increase therapeutic efficacy while reducing systemic toxicity. The activation is often triggered by enzymes that are overexpressed in pathological conditions, such as in virus-infected cells or tumors.
The activation of Acyclovir by viral thymidine kinase is a classic example of an enzyme-activated system specific to virus-infected cells. nih.gov This principle can be extended to other targeted therapies. For example, in cancer therapy, hypoxia-activated prodrugs (HAPs) are designed to be activated under the low-oxygen conditions characteristic of solid tumors. This involves incorporating a "trigger" moiety, such as a nitroaromatic group, that undergoes enzymatic reduction in hypoxic environments to release a cytotoxic agent.
While not specifically developed for this compound, these advanced prodrug strategies represent a promising avenue for future research. By coupling the acyclic nucleoside analog to an enzyme-cleavable linker, it would be possible to direct its activity more specifically, for example, to cells expressing a particular viral enzyme or to a specific tissue microenvironment.
Table of Compounds
Structure Activity Relationship Sar Profiling of 9 2 Hydroxyethoxy Methyl Hypoxanthine Derivatives
Influence of Purine (B94841) Base Modifications on Biological Activity and Selectivity
The purine base, hypoxanthine (B114508), is a cornerstone of the molecular structure of 9-((2-hydroxyethoxy)methyl)hypoxanthine, and modifications to this heterocyclic system can profoundly influence the compound's biological activity and selectivity. The purine ring offers several positions where substitutions can alter its electronic properties, hydrogen bonding capabilities, and steric profile, thereby affecting its interaction with target enzymes.
Research on related purine-containing acyclic nucleoside phosphonates has shown that the type and position of substituents on the purine ring significantly impact biological activity. mdpi.com For instance, modifications at the C2 and C6 positions of the purine moiety are known to be critical. mdpi.com In the case of hypoxanthine, the C6 position is occupied by a hydroxyl group (in its keto-tautomeric form), which is a key hydrogen bonding participant. Altering this group would likely have a substantial effect on target recognition.
Studies on other purine nucleoside analogs as inhibitors of enzymes like ecto-5'-nucleotidase (CD73) have provided insights into which modifications are tolerated. nih.gov For adenine (B156593) derivatives, which share the same core purine structure, modifications at the 1-deaza and 3-deaza positions were found to be detrimental to activity, while a 7-deaza modification was tolerated. nih.gov This suggests that the N1 and N3 positions are crucial for binding, possibly through hydrogen bonding, whereas the N7 position may be more amenable to substitution without a significant loss of affinity.
The table below summarizes the potential impact of modifications at various positions of the purine ring, based on findings from related purine derivatives.
| Position of Modification | Type of Modification | Observed/Expected Impact on Biological Activity | Reference |
| C2 | Substitution | Significant influence on biological activity. | mdpi.com |
| C6 | Substitution of the hydroxyl group | Expected to be critical for target interaction and activity. | mdpi.com |
| N1 | Deaza modification | Detrimental to activity in related adenine derivatives. | nih.gov |
| N3 | Deaza modification | Detrimental to activity in related adenine derivatives. | nih.gov |
| N7 | Deaza modification | Tolerated in related adenine derivatives. | nih.gov |
Impact of Acyclic Side Chain Structure on Enzymatic Affinity and Selectivity
The acyclic side chain, (2-hydroxyethoxy)methyl, serves as a mimic of the sugar moiety found in natural nucleosides. Its structure, flexibility, and constituent groups are pivotal for enzymatic affinity and selectivity. The antiviral activity of many acyclic nucleoside analogs is dependent on their phosphorylation by viral or cellular kinases, a process that is highly sensitive to the structure of the side chain.
The length and branching of the acyclic side chain also play a role. For instance, in studies of other nucleoside analogs, even minor changes to the length of the linker between the purine base and the hydroxyl group can significantly alter enzymatic recognition and subsequent biological effects.
The following table outlines the key structural features of the acyclic side chain and their impact on activity.
| Side Chain Feature | Influence on Biological Activity | Reference |
| Ether Oxygen | Can participate in metal ion coordination, favoring an active conformation. | mdpi.com |
| Terminal Hydroxyl Group | Essential for the initial phosphorylation step required for activation. | nih.gov |
| Chain Conformation | An anti-like conformation is often preferred for optimal binding to enzymes like polymerases. | mdpi.com |
| Chain Length/Branching | Modifications can significantly impact enzymatic affinity and selectivity. |
Stereochemical Considerations in Activity Profiles
Although this compound itself is an achiral molecule, the introduction of a chiral center, for instance, through modification of the acyclic side chain or upon metabolic activation like phosphorylation, makes stereochemistry a critical factor in determining biological activity. nih.gov The enzymes that interact with these analogs, such as kinases and polymerases, are chiral and can exhibit a high degree of stereoselectivity.
A compelling example of this is seen with the antiviral compound 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine (2'-nor-2'-deoxyguanosine, 2'-NDG). nih.gov Phosphorylation of the achiral 2'-NDG by viral thymidine (B127349) kinase creates a chiral center at the 2'-position of the acyclic chain. nih.gov This enzymatic reaction exclusively produces the S-enantiomer of the monophosphate. nih.gov Subsequent phosphorylations lead to the S-triphosphate, which is a potent inhibitor of viral DNA polymerase. In contrast, the R-enantiomer shows little to no inhibitory activity against the same enzyme. nih.gov This demonstrates that the biological activity is highly dependent on the stereochemistry at the newly formed chiral center.
For acyclic nucleosides where the side chain is inherently chiral, the stereochemistry is crucial for activity. nih.gov The aliphatic chain mimics the open pentose (B10789219) residue of natural nucleosides, and its spatial arrangement must be correct to fit into the enzyme's active site. nih.gov Studies on cytidine (B196190) nucleoside analogues have also shown that different enantiomers can have vastly different activity profiles. For example, some β-L enantiomers were found to be inactive against human cytomegalovirus (HCMV), whereas certain α-L isomers exhibited antiviral activity. researchgate.net
| Compound/Class | Stereochemical Aspect | Impact on Biological Activity | Reference |
| 2'-nor-2'-deoxyguanosine (2'-NDG) | Phosphorylation creates a chiral center. | The S-enantiomer is active, while the R-enantiomer is not. | nih.gov |
| Chiral Acyclic Nucleosides | Chirality of the aliphatic side chain. | Crucial for mimicking the natural pentose sugar and for biological activity. | nih.gov |
| Cytidine Nucleoside Analogues | β-L vs. α-L enantiomers. | β-L enantiomers were inactive against HCMV, while some α-L isomers showed activity. | researchgate.net |
Computational Chemistry Approaches in SAR Elucidation
Computational chemistry provides powerful tools for elucidating the structure-activity relationships of this compound derivatives at a molecular level. researchgate.net Techniques such as molecular docking and molecular dynamics (MD) simulations can be used to model the interactions between these analogs and their target enzymes, providing insights that can guide the design of new and improved compounds. researchgate.netnih.gov
Molecular docking studies can predict the preferred binding mode of a ligand within the active site of a protein. nih.gov This can help to explain why certain modifications to the purine base or the acyclic side chain enhance or diminish activity. For example, docking can reveal key hydrogen bonds or hydrophobic interactions that are essential for binding. By comparing the docked poses of a series of analogs, researchers can build a 3D model of the SAR.
Molecular dynamics simulations take this a step further by simulating the dynamic behavior of the ligand-protein complex over time. nih.gov This can provide information about the stability of the binding mode, the role of water molecules in the active site, and conformational changes in the protein that may occur upon ligand binding. nih.gov These simulations can help to refine the understanding of the interactions that govern molecular recognition.
Computational approaches have been successfully applied to the study of related xanthine (B1682287) derivatives and their interactions with targets like adenosine (B11128) receptors and xanthine oxidase. nih.govsemanticscholar.orgnih.gov These studies have helped to rationalize experimental affinity data and to identify key residues in the binding pocket that are important for ligand recognition. researchgate.netnih.gov Such computational models can be invaluable in the prospective design of novel derivatives with enhanced potency and selectivity.
Advanced Analytical and Biophysical Characterization Techniques in 9 2 Hydroxyethoxy Methyl Hypoxanthine Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental in determining the precise three-dimensional arrangement of atoms within the 9-((2-Hydroxyethoxy)methyl)hypoxanthine molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
In a typical ¹H NMR spectrum of the parent compound, hypoxanthine (B114508), distinct signals are observed for the protons on the purine (B94841) ring and any attached side chains. For instance, the downfield region of the ¹H NMR spectrum of free hypoxanthine displays two singlets for the H-8 and H-2 protons. researchgate.net The introduction of the (2-hydroxyethoxy)methyl side chain at the N9 position results in characteristic shifts and coupling patterns for the protons of this group (-CH₂-O-CH₂-CH₂-OH), allowing for unambiguous confirmation of the substitution site. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between protons and carbons, further solidifying the structural assignment. nih.gov These methods can reveal long-range couplings, for example, between the protons of the side chain and the carbons of the purine ring, providing definitive proof of the N9-alkylation. nih.govresearchgate.net
Detailed ¹³C NMR data for the parent hypoxanthine nucleus is also well-established, with characteristic chemical shifts for each carbon atom in the purine ring. bmrb.io The addition of the side chain introduces new signals corresponding to its carbon atoms, and their chemical shifts provide further evidence for the structure of this compound.
Table 1: Representative NMR Data for Hypoxanthine Core
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | 8.17 | - |
| H-8 | 8.19 | - |
| C-2 | - | 149.176 |
| C-4 | - | 159.727 |
| C-5 | - | 123.238 |
| C-6 | - | 164.958 |
| C-8 | - | 150.377 |
Note: Chemical shifts are referenced from literature for the parent hypoxanthine and may vary slightly depending on the solvent and experimental conditions. researchgate.netbmrb.io
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The purine ring system possesses a chromophore that absorbs UV light at specific wavelengths. The resulting spectrum, characterized by one or more absorption maxima (λmax), is sensitive to the substitution pattern and the electronic environment of the molecule.
For the parent hypoxanthine, the UV-Vis spectrum is influenced by tautomeric forms present in solution. nih.gov The introduction of the (2-hydroxyethoxy)methyl group at the N9 position stabilizes a specific tautomer and results in a characteristic UV absorption profile. This technique is often used in conjunction with HPLC to detect and quantify the compound in various samples. nih.gov Changes in the UV spectrum can also indicate interactions with other molecules or alterations in the chemical structure.
X-ray Crystallography for Stereochemical Proof and Binding Mode Analysis
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique is invaluable for establishing the absolute stereochemistry of chiral centers and for visualizing the binding mode of this compound when complexed with a biological target, such as an enzyme.
The process involves growing a high-quality crystal of the compound and diffracting X-rays through it. The resulting diffraction pattern is used to calculate the electron density map, from which the three-dimensional structure of the molecule can be deduced. redalyc.orgresearchgate.net This method has been instrumental in confirming the structures of related xanthone (B1684191) derivatives, providing details on bond lengths, bond angles, and intermolecular interactions. redalyc.org While specific crystallographic data for this compound is not detailed in the provided context, the principles of the technique are broadly applicable for its definitive structural proof.
Chromatographic and Mass Spectrometric Approaches for Biological Sample Analysis
To study the behavior of this compound in biological systems, sensitive and selective analytical methods are required to isolate and identify the compound and its metabolites from complex matrices like plasma and urine.
High-Performance Liquid Chromatography (HPLC) in Metabolic Studies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, detection, and quantification of this compound and its metabolites in biological fluids. nih.gov Reversed-phase HPLC, often using a C18 column, is a common method for separating purine derivatives based on their polarity. nih.govscitepress.org
In metabolic studies, HPLC is used to track the fate of the parent compound over time. nih.govnih.gov By analyzing samples collected at different time points after administration, researchers can monitor the disappearance of the parent drug and the appearance of its metabolites. nih.gov The method's sensitivity and reproducibility are crucial for obtaining accurate pharmacokinetic data. nih.gov The use of a UV detector allows for the quantification of the compound by measuring its absorbance at a specific wavelength. nih.gov
Table 2: HPLC Method Parameters for Purine Analysis
| Parameter | Description |
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient elution with an aqueous buffer (e.g., phosphate (B84403) buffer or trifluoroacetic acid) and an organic modifier (e.g., methanol (B129727) or acetonitrile). nih.govnih.gov |
| Detection | UV detection at a wavelength specific to the purine chromophore (e.g., ~254 nm). scitepress.org |
| Flow Rate | Typically around 1.0 mL/min. nih.gov |
| Sample Preparation | Protein precipitation or ultrafiltration to remove interfering macromolecules from biological samples. nih.gov |
Mass Spectrometry (MS) for Metabolite Identification and Quantification
Mass Spectrometry (MS) is an indispensable tool for the identification and quantification of metabolites of this compound. When coupled with HPLC (LC-MS), it provides both separation and highly specific detection. nih.gov
MS measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of the parent compound and its metabolites. High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule, which is critical for identifying unknown metabolites. nih.gov Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to produce a characteristic pattern of fragment ions. nih.gov This fragmentation pattern serves as a "fingerprint" for the molecule, enabling its unambiguous identification even in complex mixtures. nih.gov
Metabolic studies of related compounds have shown that biotransformations often involve oxidation of the side chain, leading to the formation of alcohols, ketones, or carboxylic acids. nih.gov These modifications result in predictable mass shifts that can be readily detected by MS. Furthermore, LC-MS/MS methods can be developed for the sensitive quantification of both the parent drug and its metabolites in biological samples, providing crucial information for understanding its metabolic pathways. nih.govresearchgate.net
Biochemical and Biophysical Techniques for Enzyme Interaction Studies
The interaction of this compound with target enzymes would be a critical area of investigation to understand its mechanism of action. Techniques such as enzyme kinetic assays and isothermal titration calorimetry are fundamental in this regard.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur when two molecules interact. This allows for a complete thermodynamic characterization of the binding event in a single experiment. By titrating this compound into a solution containing a target enzyme, ITC can determine the binding affinity (K_a), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction.
This thermodynamic profile provides deep insights into the nature of the binding forces. For instance, a reaction driven by a favorable enthalpy change often suggests strong hydrogen bonding and van der Waals interactions. Conversely, a reaction driven by a favorable entropy change might indicate that hydrophobic interactions are predominant.
Table 2: Thermodynamic Parameters Potentially Obtainable from ITC for the Interaction of this compound with a Target Protein
| Thermodynamic Parameter | Symbol | Description |
| Association Constant | K_a | A measure of the binding affinity between the compound and the protein. |
| Dissociation Constant | K_d | The reciprocal of the association constant, also indicating binding affinity. |
| Enthalpy Change | ΔH | The heat released or absorbed during the binding event. |
| Entropy Change | ΔS | The change in the randomness or disorder of the system upon binding. |
| Stoichiometry | n | The ratio of the interacting molecules in the complex. |
Note: This table illustrates the type of data obtained from an ITC experiment and does not represent actual measured values for this compound.
Molecular Modeling and Computational Drug Design
Computational techniques are invaluable for visualizing and predicting how a molecule like this compound might interact with its biological target at an atomic level.
Ligand-Protein Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of this compound, docking simulations would be used to predict its binding mode within the active site of a target enzyme, such as xanthine (B1682287) oxidase. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. The results of docking studies are often ranked by a scoring function that estimates the binding affinity.
Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical (QM) calculations provide a detailed understanding of the electronic properties of a molecule. For this compound, QM methods could be used to calculate its electron distribution, molecular orbital energies (such as the HOMO and LUMO), and electrostatic potential. This information is crucial for predicting the molecule's reactivity and how it will interact with a biological target. For example, understanding the electrostatic potential can help to explain and predict favorable electrostatic interactions with the amino acid residues in an enzyme's active site.
Prospective Research Directions and Emerging Applications of 9 2 Hydroxyethoxy Methyl Hypoxanthine
Development of Novel Analogs with Enhanced Specificity and Potency
A primary direction of ongoing research is the synthesis and evaluation of novel analogs of 9-((2-Hydroxyethoxy)methyl)hypoxanthine. The goal is to enhance biological activity, improve selectivity for target enzymes, and potentially broaden the therapeutic applications. Modifications to both the purine (B94841) base and the acyclic side chain are key strategies in this endeavor.
One area of exploration involves the introduction of various substituents onto the purine ring. For instance, the synthesis of 2-chloro-9-(2-hydroxyethoxymethyl) hypoxanthine (B114508) represents a modification to the hypoxanthine base. prepchem.com Further research has focused on creating fluorinated and iodinated purine derivatives with the 9-((2-hydroxyethoxy)methyl) side chain. nih.gov These halogenated analogs have been evaluated for their cytostatic (cell-growth inhibiting) activity against a range of human and murine cancer cell lines.
Notably, a 2-aminopurin-6-thione derivative, compound 9b in a 2003 study, which features the 9-((2-hydroxyethoxy)methyl) side chain, demonstrated selective inhibitory activity against several human cancer cell lines, including cervical (HeLa), laryngeal (Hep2), and colon (SW620) carcinoma, as well as murine leukemia (L1210) cells, when compared to normal fibroblast cells. nih.gov This suggests that modifications to the purine base can significantly influence the potency and selectivity of these acyclic nucleoside analogs.
The following table summarizes the cytostatic activity of a selected analog, highlighting its potential as a lead compound for further development.
| Compound Name | Cell Line | Activity | Reference |
| 2-aminopurin-6-thione derivative with 9-((2-hydroxyethoxy)methyl) side chain | HeLa (Cervical Carcinoma) | Selective Inhibition | nih.gov |
| 2-aminopurin-6-thione derivative with 9-((2-hydroxyethoxy)methyl) side chain | Hep2 (Laryngeal Carcinoma) | Selective Inhibition | nih.gov |
| 2-aminopurin-6-thione derivative with 9-((2-hydroxyethoxy)methyl) side chain | SW620 (Colon Carcinoma) | Selective Inhibition | nih.gov |
| 2-aminopurin-6-thione derivative with 9-((2-hydroxyethoxy)methyl) side chain | L1210 (Murine Leukemia) | Selective Inhibition | nih.gov |
Future work in this area will likely involve the synthesis of a wider array of derivatives with modifications at various positions on the purine ring and the acyclic side chain to establish a more comprehensive structure-activity relationship. The aim is to develop compounds with superior efficacy and a more favorable therapeutic index.
Investigation of New Therapeutic Targets and Mechanisms within Purine Metabolism
The structural similarity of this compound to natural purines suggests that its therapeutic potential may extend beyond its initial applications. Purine metabolism is a fundamental cellular process, and its dysregulation is implicated in a variety of diseases, including cancer and certain metabolic disorders. researchgate.net Consequently, enzymes within this pathway represent promising targets for therapeutic intervention.
Prospective research could focus on evaluating this compound and its analogs against new therapeutic targets within purine metabolism. For example, the de novo purine synthesis pathway is often upregulated in cancer cells to meet the high demand for nucleic acid precursors. drugbank.com Targeting enzymes in this pathway is a validated anticancer strategy. drugbank.com Investigating whether analogs of this compound can inhibit key enzymes in de novo purine synthesis, such as amidophosphoribosyltransferase (PPAT) or IMP dehydrogenase (IMPDH), could uncover novel anticancer agents.
Furthermore, the role of purine metabolism in other pathological conditions opens up additional avenues for investigation. For instance, altered hypoxanthine levels have been observed in conditions like neonatal hypoxia-ischemia. nih.gov Research could explore if this compound or its derivatives can modulate the enzymes involved in these conditions, potentially offering a therapeutic benefit. A study on a substituted 2-amino-9-[(2-hydroxyethoxy) methyl]-1H-purine-6(9H)-one derivative has already demonstrated antibacterial activity, suggesting that the core structure has potential beyond antiviral and anticancer applications. researchgate.net
Future studies should employ a combination of enzymatic assays, cell-based models, and potentially animal models of disease to screen for new activities and elucidate the mechanisms of action of these compounds.
Application as Biochemical Probes for Fundamental Purine Salvage Pathway Studies
Beyond its therapeutic potential, this compound and its derivatives are valuable tools for basic scientific research, particularly for dissecting the complexities of the purine salvage pathway. This pathway is crucial for recycling purine bases from the breakdown of nucleic acids, thus conserving energy for the cell. nih.gov A key enzyme in this pathway is Hypoxanthine-guanine phosphoribosyltransferase (HPRT), which catalyzes the conversion of hypoxanthine and guanine (B1146940) back into their respective nucleotides, inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP). youtube.com
Given that this compound is an analog of hypoxanthine, it can be used as a chemical probe to study the function and mechanism of HPRT. For example, it could be investigated as a substrate for HPRT to determine how the acyclic side chain affects binding and catalysis compared to the natural substrate. Radiolabeled or fluorescently tagged versions of this compound could be synthesized to facilitate the tracking of its uptake and metabolism within cells, providing insights into the dynamics of the purine salvage pathway.
Furthermore, these analogs can be used to study the consequences of HPRT deficiency, which leads to the severe neurological disorder Lesch-Nyhan syndrome. nih.gov By observing how cells from patients with Lesch-Nyhan syndrome metabolize or fail to metabolize this compound, researchers could gain a better understanding of the pathological mechanisms of the disease. The compound could also be used in high-throughput screening assays to identify potential activators or inhibitors of HPRT, which could have therapeutic implications. nih.gov
The use of this compound as a biochemical probe offers a powerful approach to answer fundamental questions about purine metabolism and its role in health and disease.
Q & A
Q. Advanced Research Focus
- Isotopic labeling : Use of ¹⁴C- or ¹⁵N-labeled hypoxanthine cores tracks metabolic incorporation into nucleotides via salvage pathways .
- Enzyme inhibition assays : Competitive inhibition studies with xanthine oxidase (e.g., monitoring uric acid formation spectrophotometrically at 290 nm) quantify metabolic flux .
- Cell culture models : Primary hepatocytes or HEK293 cells transfected with hypoxanthine phosphoribosyltransferase (HPRT) validate intracellular conversion to nucleotides. LC-MS/MS profiles intracellular metabolites .
How can researchers address discrepancies in reported solubility and stability profiles of this compound?
Q. Advanced Research Focus
- Forced degradation studies : Expose the compound to stress conditions (pH 1–13, UV light, 40–60°C) and monitor degradation via HPLC-UV. Kinetics models (e.g., Arrhenius plots) predict shelf-life .
- Solvent polymorphism screening : Test crystallization in solvents like DMSO, acetone, or THF to identify stable polymorphs with improved aqueous solubility .
- Microscopic analysis : Hot-stage microscopy (HSM) correlates thermal events (e.g., melting points) with solubility changes .
What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?
Q. Advanced Research Focus
- Countercurrent chromatography (CCC) : Utilizes a two-phase solvent system (e.g., hexane/ethyl acetate/methanol/water) for high-purity isolation without silica gel adsorption .
- Membrane filtration : Nanofiltration (MWCO 300–500 Da) removes low-MW impurities while retaining the target compound .
- Chiral stationary phases : Resolve enantiomers (if present) using cellulose-based HPLC columns (e.g., Chiralpak IC) with ethanol/hexane eluents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
